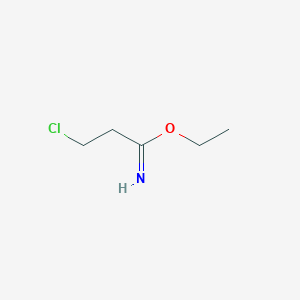

Ethyl 3-chloropropanimidate

Description

Ethyl 3-chloropropanimidate (CAS: Not explicitly provided in evidence) is an imidate ester characterized by a chlorinated propyl chain. Structurally, it consists of an ethyl ester group linked to a propanimidate backbone with a chlorine substituent at the third carbon position. Imidate esters, such as this compound, are reactive intermediates widely used in organic synthesis, particularly for forming amidines, heterocycles, or protecting amines .

Properties

Molecular Formula |

C5H10ClNO |

|---|---|

Molecular Weight |

135.59 g/mol |

IUPAC Name |

ethyl 3-chloropropanimidate |

InChI |

InChI=1S/C5H10ClNO/c1-2-8-5(7)3-4-6/h7H,2-4H2,1H3 |

InChI Key |

DAQDWUFXQLBUFD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloropropanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 3-chloropropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the imidate group.

Another method involves the use of ethyl 3-chloropropanoate as a starting material. This compound is reacted with ammonia or an amine in the presence of a catalyst to yield this compound. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired production capacity. Industrial production typically employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Ethyl 3-chloropropanimidate undergoes nucleophilic substitution at the chloro and imidate groups, forming intermediates for further functionalization.

Reaction with Amines

-

Example : Reaction with aliphatic amines (e.g., methylamine) in ethanol under acidic conditions yields substituted amidines.

Reaction with Alcohols

-

Example : Methanolysis under basic conditions replaces the ethoxy group with methoxy, forming mthis compound.

-

Yield : Up to 85% with sodium methoxide.

-

Condensation Reactions

The compound participates in condensation reactions to form heterocyclic frameworks.

With Hydrazines

-

Triazole Synthesis : Condensation with hydrazines produces 1,2,4-triazoles via cyclization (Scheme 12) .

With Hydroxylamine

-

Oxadiazole Formation : Forms 1,3,4-oxadiazoles under dehydrating conditions (e.g., POCl₃).

-

Yield : ~70% with optimized stoichiometry.

-

Cyclization Reactions

This compound facilitates intramolecular cyclization to generate nitrogen-rich heterocycles.

Pyrazolopyrimidine Synthesis

-

Process : Reaction with aromatic amines (e.g., aniline) followed by Dimroth rearrangement yields pyrazolo[3,4-d]pyrimidines .

Pyrimidinone Formation

-

Example : Reaction with ethyl cyanoacetate produces 6-hydroxy-2,3-dihydropyrimidin-4(1H)-ones via nucleophilic addition and cyclization (Scheme 21) .

Comparative Reactivity with Analogues

This compound’s reactivity is distinct due to its chloroimidate structure.

| Compound | Reactivity Profile | Key Applications |

|---|---|---|

| This compound | High electrophilicity at imidic carbon | Synthesis of triazoles, pyrimidines |

| Ethyl chloroacetate | Acylation via chloro group | Esterification, peptide coupling |

| Mthis compound | Similar reactivity but lower solubility | Limited to non-polar solvents |

Reaction Optimization and Catalysis

Scientific Research Applications

Applications in Organic Synthesis

Ethyl 3-chloropropanimidate serves as an important intermediate in the synthesis of various nitrogen-containing compounds, including:

- Amides : The compound's electrophilic nature allows it to react with amines to form amides.

- Pharmaceuticals : It is utilized in the development of biologically active compounds, enhancing potency and selectivity.

Research indicates that this compound exhibits potential biological activities, making it a candidate for further exploration in medicinal chemistry:

- Antimicrobial Activity : Compounds derived from this compound have shown efficacy against various bacterial strains.

- Cytotoxic Effects : Preliminary studies suggest potential anticancer properties, with derivatives demonstrating activity against cancer cell lines.

Case Studies

Several studies highlight the applications of this compound:

-

Synthesis of Antimicrobial Agents :

- A study demonstrated the synthesis of novel antimicrobial agents using this compound as a key intermediate. The resulting compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli.

-

Anticancer Research :

- Research focused on derivatives of this compound showed promising results against human cancer cell lines, indicating its potential as a scaffold for developing new anticancer drugs.

-

Enzyme Inhibition Studies :

- Investigations into the compound's ability to inhibit specific enzymes revealed its potential role as a lead compound in drug design for treating metabolic disorders.

Mechanism of Action

The mechanism of action of ethyl 3-chloropropanimidate involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

Ethyl 3-chloropropanimidate belongs to the imidate ester family, distinct from standard esters due to the imino group (–NH–) replacing the oxygen atom in the ester linkage. This structural feature enhances its electrophilicity, making it reactive toward nucleophiles like amines or thiols. Comparatively:

- 3-Chlorobenzaldehyde (CAS 587-04-2) : An aromatic aldehyde with a chlorine substituent. Unlike imidates, aldehydes undergo condensation or oxidation reactions but lack the nucleophilic trapping capacity of imidates .

- Ethyl 2-(3-chlorophenyl)sulfanylacetate: Contains a sulfur atom instead of an imino group, enabling thioether bond formation. Its reactivity diverges significantly due to sulfur’s lower electronegativity compared to nitrogen .

- Ethyl 3-amino-3-phenylpropanoate (CAS 6335-76-8): A β-amino ester with a phenyl group. The amino group enables peptide coupling, while the chloroimidate’s reactivity targets amidine synthesis .

Table 1: Key Properties of this compound and Analogues

| Compound | Functional Group | Key Reactivity | Primary Applications |

|---|---|---|---|

| This compound | Chloroimidate | Nucleophilic substitution, amidine formation | Heterocycle synthesis, intermediates |

| 3-Chlorobenzaldehyde | Chloroaldehyde | Oxidation, condensation | Fragrance, agrochemicals |

| Ethyl 2-(3-chlorophenyl)sulfanylacetate | Thioether ester | Thiol-ene reactions | Polymer chemistry, ligands |

| Ethyl 3-amino-3-phenylpropanoate | β-Amino ester | Peptide coupling, cyclization | Pharmaceutical intermediates |

Physicochemical Behavior

Limited chromatographic data are available for this compound. However, ethyl acetate extracts of related chlorinated compounds (e.g., dicranoloma reflexum) show retention factors (Rf) ranging from 0.35–0.78 in TLC analyses, suggesting moderate polarity . In contrast, 3-chlorobenzaldehyde’s volatility (boiling point: 213–215°C) and solubility in organic solvents make it distinct from imidate esters, which are typically less volatile due to higher molecular weights .

Commercial Availability and Suppliers

This compound is likely available through specialty chemical suppliers (e.g., Novabiochem, Merck), as evidenced by analogues like ethyl 2-(3-chlorophenyl)sulfanylacetate, which has four listed suppliers . However, exact pricing and purity data remain unspecified in the evidence.

Biological Activity

Ethyl 3-chloropropanimidate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties and applications.

Synthesis of this compound

This compound can be synthesized through various methods, often involving the reaction of ethyl chloroacetate with amines or amidation reactions with chloropropionic acid derivatives. The synthesis typically yields a colorless liquid with a boiling point around 162 °C and a purity exceeding 97% .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be significantly lower than those for standard antibiotics, indicating its potential as a novel antimicrobial agent.

| Bacterial Strain | MIC (mg/L) | Standard Antibiotic | MIC (mg/L) |

|---|---|---|---|

| E. coli | 0.125 | Ampicillin | 0.5 |

| S. aureus | 0.073 | Vancomycin | 0.1 |

| Klebsiella pneumoniae | 0.109 | Cefotaxime | 0.2 |

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro assays revealed that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a favorable safety profile for therapeutic applications.

- Cell Lines Tested:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The half-maximal lethal concentration (LC50) values ranged from 280 to 765 μg/mL across different cell lines, indicating moderate cytotoxicity compared to established chemotherapeutic agents like etoposide (LC50 = 9.8 μg/mL) .

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzyme pathways or disruption of cellular processes in target organisms. Preliminary docking studies suggest that the compound has a high propensity for binding to active sites on proteins involved in bacterial metabolism and cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial properties of this compound against clinical isolates of resistant bacterial strains. The results indicated that the compound was effective in inhibiting growth even at low concentrations, outperforming several conventional antibiotics .

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The findings supported its potential as an anticancer agent, particularly in combination therapies where it could enhance the efficacy of existing treatments .

Q & A

Q. What strategies mitigate bias when citing prior studies on this compound’s applications?

- Methodological Answer : Conduct systematic literature reviews with PRISMA guidelines. Use citation diversity analysis to avoid over-reliance on single research groups. Disclose funding sources and conflicts of interest in publications .

Experimental Design and Reporting

Q. What metadata standards are critical for documenting this compound experiments?

- Methodological Answer : Adopt ISA-TAB for experimental metadata (e.g., sample IDs, instrument parameters). Include raw spectra in JCAMP-DX format and crystallographic data as CIF files .

Q. How to structure a research paper to emphasize methodological rigor for this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.